molecular formula C16H11Cl2FN2S B3004357 3-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-5-(methylsulfanyl)-1H-pyrazole CAS No. 956796-23-9

3-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-5-(methylsulfanyl)-1H-pyrazole

Cat. No.: B3004357
CAS No.: 956796-23-9
M. Wt: 353.24
InChI Key: HYYJHPPKLRIVOB-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a 3,4-dichlorophenyl group at the 3-position, a 4-fluorophenyl group at the 1-position, and a methylsulfanyl (SCH₃) substituent at the 5-position. Its molecular formula is C₁₆H₁₁Cl₂FN₂S, with a molar mass of 365.24 g/mol. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and stability.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-5-methylsulfanylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN2S/c1-22-16-9-15(10-2-7-13(17)14(18)8-10)20-21(16)12-5-3-11(19)4-6-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYJHPPKLRIVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NN1C2=CC=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent effects, crystallographic data, and biological relevance.

Substituent Effects on Physicochemical Properties
Compound Name Substituents (Positions) Key Features Molecular Weight (g/mol) Notable Properties
Target Compound 3-(3,4-Cl₂Ph), 1-(4-FPh), 5-SCH₃ Chlorine and fluorine enhance lipophilicity; sulfur improves metabolic stability. 365.24 High thermal stability due to aromatic stacking .
3-(4-FPh)-5-(Ph)-4,5-dihydro-1H-pyrazole-1-carbaldehyde () 3-(4-FPh), 5-Ph, 1-CHO Aldehyde group increases polarity; dihydropyrazole ring reduces planarity. 296.31 Lower melting point (MP) compared to fully aromatic analogs .
5-(4-ClPh)-3-(4-FPh)-1-(4-FPh)-triazol-4-yl-pyrazole () 5-ClPh, 3-FPh, triazole ring Triazole introduces hydrogen-bonding capacity; chlorine enhances halogen bonding. ~450 (estimated) Improved solubility in polar solvents .
3-(3,4-Dimethoxyphenyl)-5-(2-FPh)-1-Ph-4,5-dihydropyrazole () 3-(MeO)₂Ph, 5-(2-FPh), 1-Ph Methoxy groups increase electron density; dihydropyrazole reduces conjugation. 378.41 Enhanced fluorescence properties due to extended π-system .
5-(4-ClPh)-2-(2,6-Cl₂Ph)-3-(3,4-Cl₂Ph)-dihydropyrazole () Multiple Cl substituents High lipophilicity; potential environmental persistence. 468.68 Used industrially; limited solubility in aqueous media .

Key Observations :

  • Electron-withdrawing groups (Cl, F) increase thermal stability and lipophilicity but reduce solubility in polar solvents.
  • Sulfur-containing groups (e.g., SCH₃) improve metabolic stability and may enhance binding to metal-containing enzymes .
  • Dihydropyrazole derivatives (e.g., ) exhibit reduced aromaticity, leading to lower melting points and altered photophysical properties.
Crystallographic Comparisons
  • Target Compound : Likely forms a planar pyrazole core with orthogonal aryl groups (based on analogs in ). Weak C–H···F and N–H···N hydrogen bonds stabilize the crystal lattice .
  • Triazole-Pyrazole Hybrids (): Exhibit triclinic symmetry (P 1̄) with two independent molecules per asymmetric unit. The triazole ring enhances π-π stacking interactions .
  • Dihydropyrazole Derivatives (): Non-planar structures due to the saturated pyrazole ring, resulting in weaker intermolecular forces and higher conformational flexibility .

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